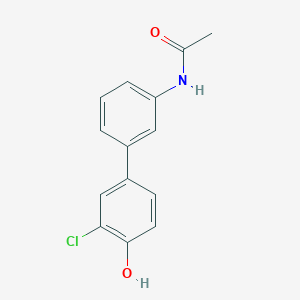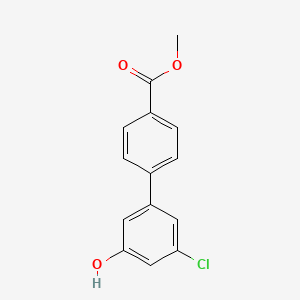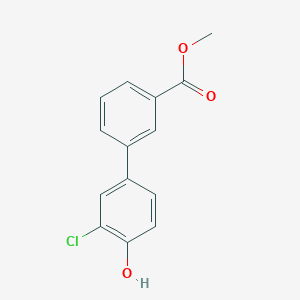
5-(3-Acetylaminophenyl)-3-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetylaminophenyl)-3-chlorophenol, 95% (5-AAPC-95) is a phenolic compound used in various scientific research applications. It is a derivative of phenol, a naturally occurring aromatic compound found in many plants. 5-AAPC-95 is a useful chemical in research studies due to its ability to act as a reagent in various chemical reactions. It has been used in the synthesis of several compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential use in biotechnology.
Scientific Research Applications
5-(3-Acetylaminophenyl)-3-chlorophenol, 95% has several scientific research applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has also been studied for its potential use in biotechnology, as it has been found to inhibit the growth of certain bacteria. Additionally, 5-(3-Acetylaminophenyl)-3-chlorophenol, 95% has been used as a reagent in various chemical reactions, such as the synthesis of other phenolic compounds.
Mechanism of Action
The exact mechanism of action of 5-(3-Acetylaminophenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain bacterial growth. It is thought to act by disrupting the cell membrane of the bacteria, preventing it from growing and reproducing.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)-3-chlorophenol, 95% are not fully understood. However, it is known that the compound has antimicrobial properties, and it is thought to inhibit the growth of certain bacteria. Additionally, 5-(3-Acetylaminophenyl)-3-chlorophenol, 95% has been found to be non-toxic to humans and animals, making it a safe and effective reagent for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Acetylaminophenyl)-3-chlorophenol, 95% in laboratory experiments is its high purity and low toxicity. Additionally, the compound is relatively stable and has a long shelf life. The main limitation of using 5-(3-Acetylaminophenyl)-3-chlorophenol, 95% is that it is not soluble in water, making it difficult to use in some experiments.
Future Directions
The future of 5-(3-Acetylaminophenyl)-3-chlorophenol, 95% in scientific research is promising. The compound has potential applications in a variety of fields, including biotechnology, pharmaceuticals, and agrochemicals. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted to develop new methods of synthesis and purification of 5-(3-Acetylaminophenyl)-3-chlorophenol, 95%, as well as new applications for the compound.
Synthesis Methods
5-(3-Acetylaminophenyl)-3-chlorophenol, 95% can be synthesized by reacting phenol with a mixture of acetic anhydride and p-toluenesulfonic acid in the presence of anhydrous sodium acetate. This reaction is known as the Knoevenagel condensation, and it produces a highly purified product. The reaction is generally carried out at a temperature of 70-80°C, and the reaction time is typically between 1-3 hours. Once the reaction is complete, the product is isolated and purified using standard chromatographic techniques.
properties
IUPAC Name |
N-[3-(3-chloro-5-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9(17)16-13-4-2-3-10(6-13)11-5-12(15)8-14(18)7-11/h2-8,18H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZPDWXNCIQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686033 |
Source


|
| Record name | N-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)-3-chlorophenol | |
CAS RN |
1261970-18-6 |
Source


|
| Record name | N-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)

![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)







